4-Fluoro-2,5-dimethylaniline hydrochloride

Descripción general

Descripción

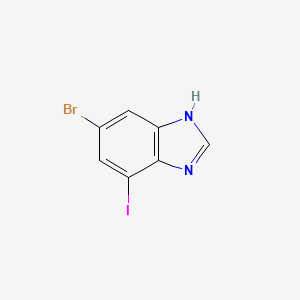

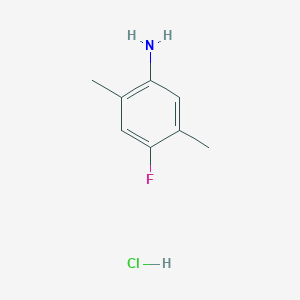

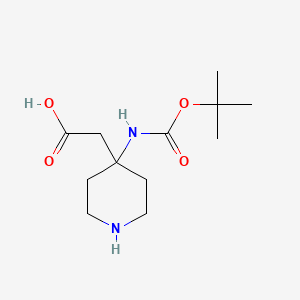

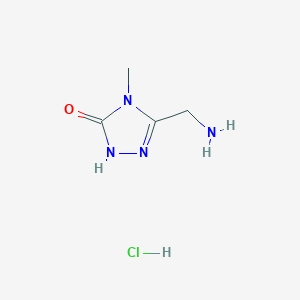

4-Fluoro-2,5-dimethylaniline hydrochloride is a hydrochloride salt of the amine 4-Fluoro-2,5-dimethylaniline. It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 . This compound is widely used in organic synthesis and the production of various chemicals.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,5-dimethylaniline hydrochloride consists of a benzene ring substituted with a fluoro group at the 4th position and two methyl groups at the 2nd and 5th positions . The presence of the fluoro group can significantly influence the chemical properties of the molecule, including its reactivity and acidity.Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-2,5-dimethylaniline hydrochloride are not available, it’s known that amine derivatives like this compound can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides.Physical And Chemical Properties Analysis

4-Fluoro-2,5-dimethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 175.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Fluorescence Behavior and Charge Transfer

- 4-Fluoro-N,N-dimethylaniline (FDMA) exhibits distinct fluorescence behavior. Contrary to previous reports, it only shows single fluorescence from a locally excited (LE) state, without intramolecular charge transfer (ICT), irrespective of solvent polarity, temperature, and excitation wavelength. This finding is significant in understanding the fluorescence characteristics of similar compounds (Zachariasse, Demeter, & Druzhinin, 2017).

- In a similar vein, another study confirms that FDMA does not undergo charge transfer or twisting in its excited state, based on quantum chemical methods. This contradicts earlier reports and contributes to a more accurate understanding of the photophysics of FDMA (Bohnwagner & Dreuw, 2017).

Reactions and Synthesis

- Research on the reaction of 4-fluoro-N,N-dimethylaniline-N-oxide with hemoglobin reveals transformation into various compounds, providing insights into its reactivity in biological environments (Renner, 2004).

- A study on electrophilic fluorination of N,N-dimethylaniline showcases the synthesis of complex mixtures of biaryls, demonstrating the compound's versatility in organic synthesis (Sorokin, Pozharskii, & Ozeryanskii, 2013).

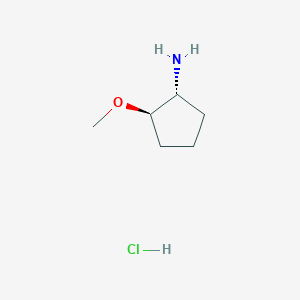

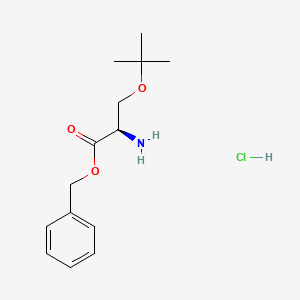

- The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the applicability of FDMA derivatives in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Biological and Environmental Applications

- The environmental sensitivity of fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide, related to FDMA, shows potential as biological probes, useful in monitoring protein-protein interactions (Vázquez, Blanco, & Imperiali, 2005).

- The degradation of 2,4-dimethylaniline, a related compound, by Pseudomonas species, offers insights into biodegradation processes for similar compounds, highlighting environmental and toxicological implications (Brimecombe, Fogel, & Limson, 2006).

Safety And Hazards

While specific safety and hazard information for 4-Fluoro-2,5-dimethylaniline hydrochloride is not available, compounds of this nature should be handled with care. They may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Always follow safety guidelines when handling chemical substances.

Propiedades

IUPAC Name |

4-fluoro-2,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUXRWFGKVPFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,5-dimethylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)

![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)